molecular formula C18H17N3 B2943138 Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine CAS No. 872344-80-4

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine

Cat. No.: B2943138
CAS No.: 872344-80-4
M. Wt: 275.355
InChI Key: RAAVXFVNOAANEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural attributes, holds promise in various scientific and industrial fields.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}
  • Molecular Weight : 270.34 g/mol

The structure features a dimethylamino group and a benzimidazole moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to act as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. For instance, it may inhibit IRAK4, a kinase implicated in autoimmune diseases and inflammatory responses .
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells .
  • Antimicrobial Effects : Some derivatives of benzimidazole compounds, including this one, have demonstrated activity against various gram-positive and gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models. Key parameters include:

ParameterValue
Clearance (mL/min/kg)20.3 - 124
Volume of Distribution (L/kg)4.8 - 46.7
Half-life (h)1.3 - 6.6
Bioavailability (%)12%

These values indicate a moderate clearance rate and variable bioavailability, which are crucial for determining dosing regimens in clinical settings.

Case Study 1: Cancer Therapy

A study investigated the efficacy of this compound as a potential therapeutic agent for cancer treatment. The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Inflammatory Diseases

Another study focused on the anti-inflammatory effects of this compound in a rat model of autoimmune disease. Administration led to a marked reduction in inflammatory markers and improved clinical scores compared to control groups, suggesting potential for therapeutic use in conditions like rheumatoid arthritis.

Properties

IUPAC Name

N,N-dimethyl-4-(1-prop-2-ynylbenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h1,5-12H,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAVXFVNOAANEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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